- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,
Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure
Produktname:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
CAS-Nr.:93609-84-8
MF:C18H15NO3
MW:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
- 5-acetyl-8-benzyloxycarbostyril
- acetyl-5 benzyloxy-8 carbostyrile
- acetylbenzyloxydihydroquinolinone
- 5-Acetyl-8-(benzyloxy)carbostyril
- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-benzyloxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
- MVYPGJMOODJFAZ-UHFFFAOYSA-N
- 5896AC
- OR61366
- 5-acetyl-8-benzyloxyquinolin-2(1h)-one
- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2
- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
- CS-0155086
- SB71448
- AKOS015991346
- DTXSID80538654
- I11611
- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
- DB-368225
- AC-27669
- DF-0726
- SY061038
- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
- J-516626
- SCHEMBL98338
- MFCD19381743
- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
- 93609-84-8
- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
-
- MDL: MFCD19381743
- Inchi: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
- InChI-Schlüssel: MVYPGJMOODJFAZ-UHFFFAOYSA-N
- Lächelt: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1
Berechnete Eigenschaften
- Genaue Masse: 293.10500
- Monoisotopenmasse: 293.10519334g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 22
- Anzahl drehbarer Bindungen: 4
- Komplexität: 453
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 55.4
- XLogP3: 2.5
Experimentelle Eigenschaften
- Dichte: 1.230
- Schmelzpunkt: 174-176 ºC
- Siedepunkt: 569.179℃ at 760 mmHg
- PSA: 59.42000
- LogP: 3.72200
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Sicherheitsinformationen
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Zolldaten
- HS-CODE:2933790090
- Zolldaten:
China Zollkodex:
2933790090Übersicht:
2933790090 Andere Lactame. MwSt:17,0%Steuerrückerstattungssatz:9.0% Regulierungsbedingungen:nichtsMFN-Tarif:9.0% Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
2933790090. andere Lactame. MwSt:17,0% Steuerermäßigungssatz:9,0%.MFN-Tarif:9.0%. General tariff:20.0%
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A139712-25g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 25g |
$69.0 | 2025-02-28 | |
Key Organics Ltd | DF-0726-5MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | DF-0726-10MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D381695-100g |
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 95% | 100g |
$2495 | 2023-09-01 | |
eNovation Chemicals LLC | Y1043625-100g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 100g |
$260 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |
5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |
93609-84-8 | 5mg |
¥2,407.00 | 2023-07-11 | ||
Apollo Scientific | OR61366-500mg |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 500mg |
£110.00 | 2024-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 200mg |
69.0CNY | 2021-07-12 | |
Ambeed | A139712-1g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 1g |
$8.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 5g |
636.0CNY | 2021-07-12 |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
Referenz
- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activitiesEuropean Journal of Medicinal Chemistry, 1984, 19(4), 341-6,
Herstellungsverfahren 3
Reaktionsbedingungen
Referenz
- Process for preparing isomers of carmoterol, United States, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.2 reflux; 6 - 7 h, reflux
Referenz
- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referenz
- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referenz
- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referenz
- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
Referenz
- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
Referenz
- A process for preparing indacaterol and salts thereof, India, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Catalysts: Acetic anhydride
Referenz
- Carbostyril derivative, European Patent Organization, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt
Referenz
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
Referenz
- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referenz
- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
Referenz
- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
Referenz
- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C
Referenz
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivativesActa Pharmacologica Sinica, 2019, 40(8), 1095-1105,
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Verwandte Literatur
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Reinheit:99%
Menge:100g
Preis ($):312.0